N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide
Description
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,3-thiazole core substituted with a chloro, formyl, and phenyl group. The presence of electron-withdrawing (chloro, formyl) and aromatic (phenyl) groups may influence its electronic properties, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
(NE)-N-(4-chloro-5-formyl-3-phenyl-1,3-thiazol-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-15-14(11-20)23-16(19(15)12-7-3-1-4-8-12)18-24(21,22)13-9-5-2-6-10-13/h1-11H/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAJELADYEYIT-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=NS(=O)(=O)C3=CC=CC=C3)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=C(S/C2=N/S(=O)(=O)C3=CC=CC=C3)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF and POCl₃.
Sulfonamide Formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The formyl group can participate in condensation reactions, such as the formation of Schiff bases with amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleoph
Biological Activity
N-(4-chloro-5-formyl-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 378.85 g/mol. The compound features a thiazole ring structure, which is known for its biological activity.
Synthesis and Mechanistic Studies
Recent studies have demonstrated the synthesis of various thiazolone-based benzenesulfonamides, including the compound . These compounds have been evaluated for their inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many cancer types. The selectivity of these compounds towards CA IX over CA II has been highlighted, with IC values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II .
Anticancer Activity
This compound has shown significant anticancer potential:
- Induction of Apoptosis : The compound has been reported to induce apoptosis in breast cancer cell lines such as MDA-MB-231. It increased annexin V-FITC positivity by 22 times compared to control groups .
- Anti-proliferative Effects : In vitro studies have demonstrated that this compound exhibits strong anti-proliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Inhibition of Bacterial Growth : It has been tested against Staphylococcus aureus, showing significant inhibition rates at concentrations as low as 50 μg/mL. The most active derivatives achieved up to 80.69% inhibition compared to positive controls .
- Anti-biofilm Activity : The compound demonstrated considerable anti-biofilm activity against bacterial strains, which is crucial in treating infections associated with biofilm formation .
Case Studies and Experimental Findings
A detailed examination of the biological activity was conducted using various experimental models:
| Study | Compound Tested | Cell Line | IC | Activity |
|---|---|---|---|---|
| Study 1 | N-(4-chloro... | MDA-MB-231 | 10.93 nM | Apoptosis Induction |
| Study 2 | N-(4-chloro... | MCF-7 | < 25 nM | Anti-proliferative |
| Study 3 | N-(4-chloro... | S. aureus | 50 μg/mL | Antibacterial |
| Study 4 | N-(4-chloro... | Biofilm | - | Anti-biofilm |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
A structurally analogous compound, N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide (referred to as Compound 4AE in ), provides a basis for comparison. Below is a detailed structural and functional analysis:
Key Observations :
- The formyl group in the target compound may enhance reactivity in nucleophilic environments, unlike the methoxyphenoxy group in 4AE, which improves lipophilicity .
Electronic Properties and Computational Analysis
The electronic distribution of sulfonamide derivatives significantly impacts their biological activity. Tools like Multiwfn () enable detailed wavefunction analysis, including:
- Electrostatic Potential (ESP): The target compound’s chloro and formyl groups create regions of high electron deficiency, which may favor interactions with positively charged enzyme pockets.
- Bond Order Analysis : The exocyclic C=N bond in the thiazole ring likely exhibits partial double-bond character, stabilizing the planar conformation critical for binding.
Crystallographic Insights
Crystallographic refinement software such as SHELX () is essential for determining the three-dimensional structure of such compounds.
Q & A
Q. Table 1. Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | 7.3–8.3 ppm (aromatic H), 10.1 ppm (formyl H, if not conjugated) | |
| IR | 1650–1700 cm (C=O), 1300–1350 cm (S=O) | |
| X-ray | C–S bond length: 1.72–1.76 Å; N–S bond: 1.62–1.65 Å |
Q. Table 2. Common Refinement Challenges in SHELXL
| Issue | Solution | Command/Parameters |
|---|---|---|
| Twinned data | Use TWIN and BASF instructions | BASF 0.5, TWIN -1 0 0 |
| Disordered solvent | PART 0.5 for partial occupancy refinement | PART 1, 0.5 |
| High R residuals | Check for missing hydrogen atoms | AFIX 13 or AFIX 43 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
